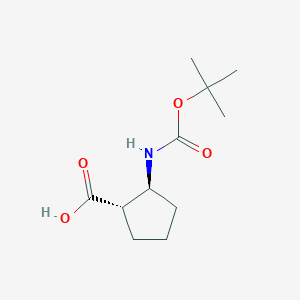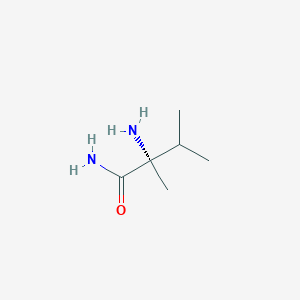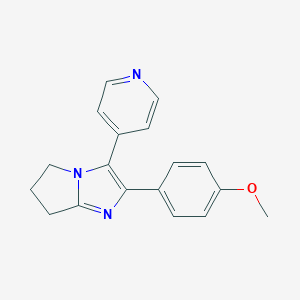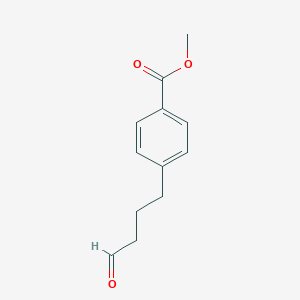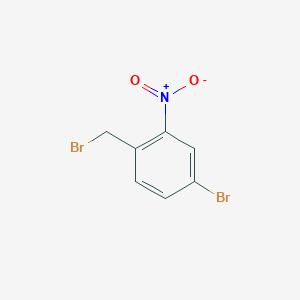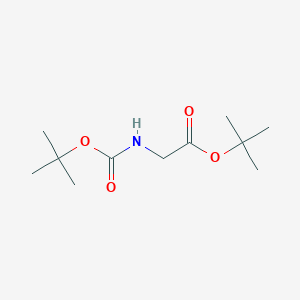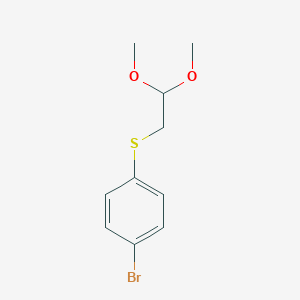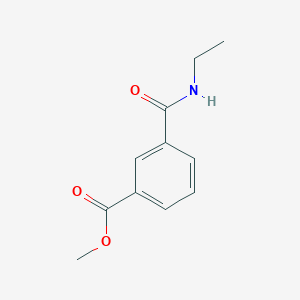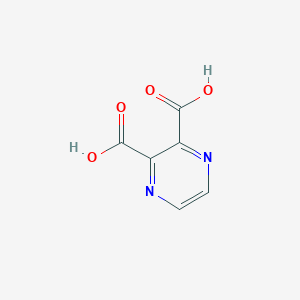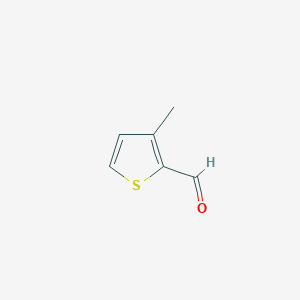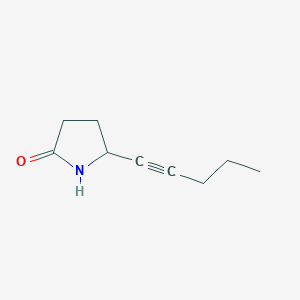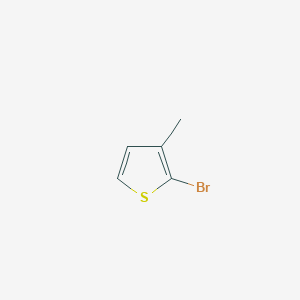
N-acetyl-alpha-D-glucosamine 1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1-P) is a derivative of glucose and is a key component of the cell wall of bacteria and fungi. It is also found in the extracellular matrix of animal tissues and plays an important role in cell signaling and communication. GlcNAc-1-P has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Chondroprotective Activity
N-acetyl-alpha-D-glucosamine 1-phosphate exhibits chondroprotective activity, with specific prodrugs showing promising results for osteoarthritis drug discovery. The O-3 and O-4 phosphate prodrugs, particularly those containing the (l)-proline amino acid, were found to be highly effective, surpassing the O-6 compounds in protective activity in bovine and human cartilage explants. These findings highlight the potential of these novel regioisomers as leads for osteoarthritis drug development (Serpi et al., 2012).
Therapeutic Applications
N-acetyl-alpha-D-glucosamine and its derivatives play critical roles in the human body as components of glycoproteins, proteoglycans, and glycosaminoglycans. They have shown beneficial pharmacological effects in treating osteoarthritis symptoms and possess anti-oxidant and anti-inflammatory properties. This versatility positions N-acetyl-alpha-D-glucosamine as a potential candidate for treating a range of conditions, including cardiovascular disease, neurological deficits, skin disorders, and cancer. Its function is primarily attributed to the modulation of inflammatory responses, specifically through the Nuclear Factor-κB (NF-κB), which controls cytokine production and cell survival (Dalirfardouei et al., 2016).
Biosynthesis and Drug Discovery
The enzyme glucosamine-6-phosphate N-acetyltransferase (GNA1), which uses N-acetyl-alpha-D-glucosamine 1-phosphate as a substrate, has been identified as a potential antifungal drug target. The detailed understanding of its Michaelis complex and the trajectory towards the transition state could facilitate the rational design of inhibitors for GNA1 and other related enzymes, offering new avenues in drug discovery (Hurtado-Guerrero et al., 2007).
Immunomodulatory Effects
N-acetyl-alpha-D-glucosamine has demonstrated immunosuppressive properties, indicating its potential as an immunosuppressive agent. It has been observed to suppress the activation of T-lymphoblasts and dendritic cells in vitro, as well as prolong allogeneic cardiac allograft survival in vivo. This suggests that beyond its use in treating arthritis, N-acetyl-alpha-D-glucosamine could have broader applications in managing immune-related conditions (Ma et al., 2002).
Propriétés
Numéro CAS |
119185-04-5 |
|---|---|
Nom du produit |
N-acetyl-alpha-D-glucosamine 1-phosphate |
Formule moléculaire |
C8H16NO9P |
Poids moléculaire |
301.19 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8-/m1/s1 |
Clé InChI |
FZLJPEPAYPUMMR-FMDGEEDCSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |
Synonymes |
Fatty acids, C18-unsatd., dimers, polymers with dicyclopentadiene, fumaric acid, maleic anhydride, rosin and soybean oil |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




